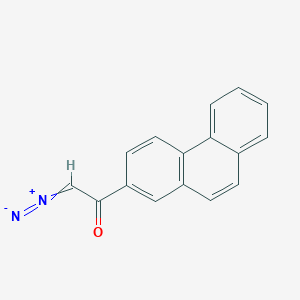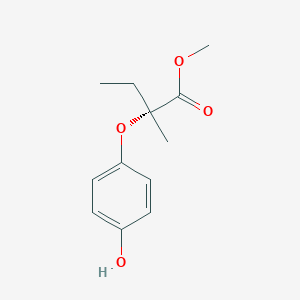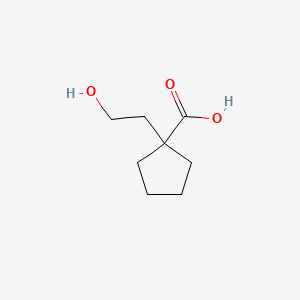
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- is a complex organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine core substituted with a cyclohexenyl group and a nitrophenyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the nitration of aniline to form 4-nitroaniline, followed by a coupling reaction with 4-(1-cyclohexen-1-yl)benzenamine under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (R-X) are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-methylphenyl)
- Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-chlorophenyl)
- Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-methoxyphenyl)
Uniqueness
Benzenamine, 4-(1-cyclohexen-1-yl)-N-(4-nitrophenyl)- is unique due to the presence of both a cyclohexenyl group and a nitrophenyl group, which confer distinct chemical and physical properties
Properties
CAS No. |
663627-37-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)18-12-10-17(11-13-18)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h4,6-13,19H,1-3,5H2 |
InChI Key |
SYMMLMMGAZIGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



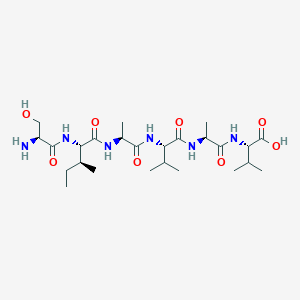
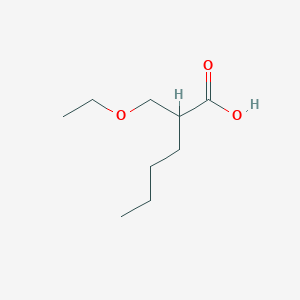

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
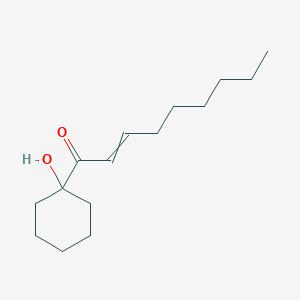
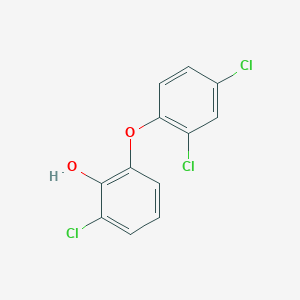
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
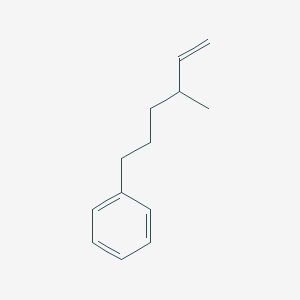
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
